Docusate potassium

Descripción

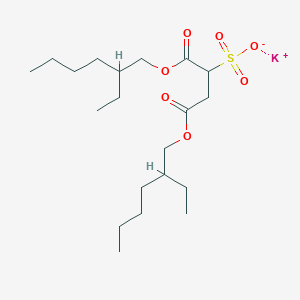

Chemical Identity and Classification within Sulfosuccinate (B1259242) Surfactants

Docusate (B154912) potassium is chemically identified as the potassium salt of 1,4-bis(2-ethylhexyl) sulfosuccinate. medkoo.comdrugbank.com As a member of the sulfosuccinate group, it is classified as an anionic surfactant. wikipedia.orgcymitquimica.com This classification stems from its molecular structure, which features a negatively charged hydrophilic (water-attracting) headgroup and two non-polar, lipophilic (oil-attracting) tails. atamanchemicals.com This amphipathic nature allows it to reduce the surface tension between liquids, between a liquid and a solid, or between two immiscible liquids like oil and water, facilitating their mixing. cymitquimica.comatamanchemicals.com

The IUPAC name for docusate potassium is potassium 1,4-bis[(2-ethylhexyl)oxy]-1,4-dioxobutane-2-sulfonate. drugbank.com It is registered under the CAS number 7491-09-0. nih.gov The compound is also known by several synonyms, including dioctyl potassium sulfosuccinate and potassium bis(2-ethylhexyl) sulfosuccinate. medkoo.comcymitquimica.com

Table 1: Chemical Identity of this compound

| Identifier | Data |

|---|---|

| Common Name | This compound lookchem.com |

| IUPAC Name | potassium;1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonate nih.gov |

| CAS Number | 7491-09-0 nih.gov |

| Molecular Formula | C20H37KO7S nih.gov |

| Molecular Weight | 460.67 g/mol drugbank.com |

| Classification | Anionic Surfactant cymitquimica.com |

| Synonyms | Dioctyl potassium sulfosuccinate, Potassium 1,4-bis(2-ethylhexyl) sulfosuccinate, Docusat kalium medkoo.comcymitquimica.com |

Historical Context of Docusate Surfactant Research and Development

The history of docusate surfactants begins with the development of its sodium salt, docusate sodium. In 1937, a patent was granted to the American Cyanamid company for what was then called dioctyl sodium sulfosuccinate. newdrugapprovals.orgwikipedia.orgatamanchemicals.com It was initially commercialized as a detergent and wetting agent under the well-known trade name Aerosol OT. newdrugapprovals.orgatamankimya.comwikipedia.org Its powerful surfactant properties made it valuable in a multitude of industrial applications, including textiles, mining, and paper production. google.com

Research into the synthesis of docusate salts, such as docusate sodium, shows they can be obtained by treating dioctyl maleate (B1232345) with sodium bisulfite. wikipedia.orgatamanchemicals.com This process involves the addition of the bisulfite anion across the double bond of the maleate ester. wikipedia.org

The application of docusate salts expanded into the pharmaceutical field in the mid-20th century. In 1955, its potential use for the treatment of constipation was first proposed. newdrugapprovals.orgwikipedia.orgatamanchemicals.com This led to its popularization as a stool softener. wikipedia.org Following the establishment of docusate sodium, other salt forms, including this compound and docusate calcium, were developed for various uses, including as excipients in pharmaceutical manufacturing and as active ingredients. medkoo.comatamankimya.com Today, docusate salts are utilized globally in pharmaceuticals, personal care products, and as food additives. newdrugapprovals.orgglobalgrowthinsights.com The global market for docusate sodium was valued at USD 9.75 million in 2024 and is projected to grow, driven by its demand in these sectors. globalgrowthinsights.com

Structure

2D Structure

Propiedades

Número CAS |

7491-09-0 |

|---|---|

Fórmula molecular |

C20H38KO7S |

Peso molecular |

461.7 g/mol |

Nombre IUPAC |

potassium;1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonate |

InChI |

InChI=1S/C20H38O7S.K/c1-5-9-11-16(7-3)14-26-19(21)13-18(28(23,24)25)20(22)27-15-17(8-4)12-10-6-2;/h16-18H,5-15H2,1-4H3,(H,23,24,25); |

Clave InChI |

SRQKEEPVRWNRQZ-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].[K+] |

SMILES isomérico |

CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].[K+] |

SMILES canónico |

CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)O.[K] |

Otros números CAS |

7491-09-0 |

Pictogramas |

Corrosive; Irritant |

Sinónimos |

Aerosol OT Colace DEH Na SS DEH-Na-SS diethylhexyl sodium sulfosuccinate Dioctyl Sulfosuccinate Dioctyl Sulfosuccinate, Sodium Dioctyl Sulfosuccinates Dioctyl Sulfosuccinic Acid Dioctyl Sulfosuccinic Acid, Ammonium Salt Dioctyl Sulfosuccinic Acid, Barium Salt Dioctyl Sulfosuccinic Acid, Calcium Salt Dioctyl Sulfosuccinic Acid, Magnesium Salt Dioctyl Sulfosuccinic Acid, Potassium Salt Dioctyl Sulfosuccinic Acid, Sodium Salt Dioctylsulfosuccinate Dioctylsulphosuccinate, Sodium Docusate Docusate Calcium Docusate Potassium Docusate Sodium DOSS Sodium Bis(2-ethylhexyl)sulfosuccinate Sodium Dioctyl Sulfosuccinate Sodium Dioctylsulphosuccinate Sodium Sulfosuccinate, Diethylhexyl Sulfosuccinate, Diethylhexyl Sodium Sulfosuccinate, Dioctyl Sulfosuccinates, Dioctyl Sulfosuccinic Acid bis(2-Ethylhexyl) Este |

Origen del producto |

United States |

Ii. Advanced Synthesis and Derivatization Methodologies for Docusate Potassium

Multi-Step Synthesis Approaches for Docusate (B154912) Anion

The synthesis of the docusate anion is a well-established multi-step process that begins with the formation of a diester precursor followed by a sulfonation reaction. google.comgoogle.com

Esterification Reaction Pathways in Docusate Anion Precursor Synthesis

The initial step in producing the docusate anion involves the esterification of maleic anhydride (B1165640) with 2-ethylhexanol. google.comgoogle.com This reaction is typically catalyzed by an acid, which can be a mineral acid or an organic acid. google.com The process yields dioctyl maleate (B1232345), the precursor to the docusate anion. To enhance efficiency and yield, this esterification can be conducted in a two-stage process involving a pre-esterification at a lower temperature (80-95 °C) followed by a higher temperature (115-125 °C) reaction under reduced pressure. google.com This staged approach helps to minimize the loss of maleic anhydride through distillation. google.com

A key aspect of this synthesis is the use of a nitrogen atmosphere to protect the reactants and products, which contain carbon-carbon double bonds, from oxidation. google.com

Sulfonation Mechanisms for Docusate Anion Formation

The second major step is the sulfonation of the dioctyl maleate. This is achieved by reacting the diester with a solution of sodium bisulfite. google.comgoogle.comwikipedia.org The bisulfite anion adds across the double bond of the maleate to form the sulfosuccinate (B1259242), known as docusate. wikipedia.org The reaction is typically carried out in an aqueous solution. google.comgoogle.com

This sulfonation process is a critical step that introduces the polar sulfonate group, which is fundamental to the surfactant properties of docusate salts.

Salt Formation and Cationic Exchange for Docusate Potassium Production

The production of this compound from the docusate anion typically involves a salt metathesis or ion exchange reaction. Starting with a docusate salt, such as sodium docusate, a simple metathesis reaction with a potassium salt, like potassium chloride, in a suitable solvent can yield this compound. nih.gov

Alternatively, cation exchange resins can be employed. google.combioline.org.br In this process, a solution containing the docusate anion is passed through a cation exchange resin that has been pre-loaded with potassium ions. The resin captures other cations from the solution and releases potassium ions, which then form a salt with the docusate anion. google.com The efficiency of this exchange is dependent on the concentration of the ions and the duration of contact. geneesmiddeleninformatiebank.nl

Optimization of Synthetic Routes for High-Purity this compound

Achieving high-purity this compound requires careful optimization of the synthetic route. Key strategies include:

Reaction Conditions: Conducting the esterification and sulfonation reactions under a nitrogen atmosphere prevents oxidation of the double bonds present in the reactants and intermediates. google.com

Catalyst Selection: The use of a strong-acid cation exchange resin as a catalyst in the esterification step can facilitate a cleaner reaction and easier separation of the catalyst from the product mixture. google.com

Purification Techniques: Purification of the crude product is essential. Crystallization from an alcohol-water system can be used to obtain a hydrated crystalline form, which can then be dissolved in absolute alcohol and subjected to reduced pressure distillation to remove the solvent and yield anhydrous docusate sodium with high purity (over 99%). google.com

Process Simplification: Optimized methods aim to simplify the esterification and sulfonation processes, improving both efficiency and product quality, potentially eliminating the need for extensive purification steps. google.com

Chemical Modification and Derivatization of Docusate Core Structure

The docusate anion serves as a versatile platform for chemical modification to create new molecules with unique properties.

Synthesis of Docusate-Based Ionic Liquids

A significant area of derivatization is the synthesis of docusate-based ionic liquids (ILs). nih.govacs.org These are salts with melting points below 100 °C, and they are gaining attention for their potential applications in various fields, including pharmaceuticals. google.comacs.org

The synthesis of docusate-based ILs is often achieved through a straightforward metathesis reaction. nih.govmdpi.com This typically involves reacting sodium docusate with a salt containing the desired cation, such as a hydrochloride salt of an active pharmaceutical ingredient (API) or a quaternary ammonium (B1175870) halide. nih.govgoogle.com For example, tetrabutylammonium (B224687) docusate can be synthesized by reacting sodium docusate with tetrabutylammonium bromide in water. google.com The resulting ionic liquid separates as a distinct layer, which can then be isolated and purified. google.com

The choice of solvent is crucial for the success of the metathesis reaction. Methanol has been identified as a suitable polar protic solvent for these reactions. nih.gov Purification of the resulting IL often involves extraction with a solvent like dichloromethane (B109758) to remove byproducts such as sodium chloride, followed by treatment with another solvent like acetonitrile (B52724) to remove any unreacted sodium docusate. nih.gov

The formation of these docusate-based ILs has been confirmed using various analytical techniques, including UV spectroscopy, FT-IR spectroscopy, and NMR spectroscopy. nih.gov These modifications can lead to significant changes in the physicochemical properties of the parent molecule, such as improved solubility in organic solvents and lipid vehicles. nih.govacs.org

Functionalization Strategies for Tailored Docusate Derivatives

The functionalization of the docusate molecule is a sophisticated strategy employed to create derivatives with precisely tailored physicochemical properties for specific applications. These modifications primarily target either the docusate anion itself or involve the strategic pairing of the docusate anion with a diverse range of cations to form ionic liquids (ILs) or lipophilic salts. These approaches allow for the fine-tuning of characteristics such as hydrophobicity, surface activity, and therapeutic action.

Modification of the Docusate Anion

One primary functionalization strategy involves the chemical modification of the docusate anion's structure. The inherent properties of docusate, such as its performance in hydrophobic ion pairing, can be significantly enhanced by altering its molecular architecture. Research has focused on synthesizing docusate analogues by varying the linear and branched alkyl residues to optimize their performance as counterions. researchgate.net

This approach aims to move beyond the original structure of docusate, which was not initially designed for complex applications like hydrophobic ion pairing, to develop "perfect counterions" with superior properties. researchgate.net For instance, the synthesis of analogues with different alkyl tails has been investigated to systematically understand which structures are most favorable for creating highly lipophilic complexes. The successful synthesis of these new entities is typically confirmed through analytical techniques such as Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (¹H-NMR), and carbon-13 nuclear magnetic resonance (¹³C-NMR). researchgate.net

Table 1: Synthesized Docusate Analogues for Enhanced Hydrophobic Ion Pairing

| Docusate Analogue | Structural Modification | Intended Application/Finding | Reference |

|---|---|---|---|

| Monostearyl sulfosuccinate | Replacement of two branched alkyl tails with one linear stearyl group | Identified as a lead counterion in screening with hemoglobin. | researchgate.net |

| Dioleyl sulfosuccinate | Replacement of 2-ethylhexyl tails with oleyl tails | Identified as a lead counterion, providing a significant improvement in the hydrophobicity of resulting complexes. | researchgate.net |

Formation of Docusate-Based Ionic Liquids and Salts

A predominant and versatile functionalization strategy is the formation of ionic liquids (ILs) or salts where docusate serves as the anion. This technique of "hydrophobic ion pairing" transforms molecules, including active pharmaceutical ingredients (APIs), into new chemical entities with modified properties like enhanced lipophilicity, altered thermal stability, and improved solubility profiles. researchgate.netnih.govacs.org

This method is particularly valuable for APIs that are neutral or not easily ionizable, which can be functionalized with a charged group to form an ionic liquid prodrug with the docusate anion. researchgate.net The large, flexible structure of the docusate anion helps to form ILs with lower melting points and can influence the viscosity and ionic conductivity of the resulting compound. mdpi.com The amphiphilic nature of docusate is key to this process, enabling it to pair with a wide array of cations, from therapeutic agents to complex organic cations, for applications ranging from drug delivery to materials science. acs.orgmdpi.com

For example, pairing docusate with metformin (B114582) was achieved using a biphasic mixture of dichloromethane and water, resulting in a high yield and purity of metformin docusate. acs.org This synergistic association between metformin and docusate resulted in a derivative with significantly improved in vitro anticancer potency compared to the parent compounds. acs.org Similarly, docusate has been paired with cations like tetracycline, gentamicin, and imidazolium (B1220033) derivatives to create tailored compounds for specific uses, including antimicrobial formulations and epoxy resin curing. nih.govmdpi.commdpi.com

Table 2: Examples of Docusate-Based Ionic Liquids and Salts

| Cation | Docusate Derivative Name | Field of Application | Research Finding | Reference |

|---|---|---|---|---|

| Acetaminophen (functionalized) | Acetaminophen Docusate | Pharmaceuticals (Prodrugs) | Created a prodrug ionic liquid to overcome disadvantages of solid-state APIs. | researchgate.net |

| Tetracycline | Tetracycline Docusate | Pharmaceuticals (Antibiotics) | Developed an ion pair to tailor the hydrophilicity and study liposome-water partition coefficients. | nih.gov |

| Metformin | Metformin Docusate | Pharmaceuticals (Oncology) | Synthesized a lipophilic salt that showed a 700- to 4300-fold improvement in anticancer potency. | acs.org |

| Gentamicin | Gentamicin-AOT Complex | Pharmaceuticals (Antibiotics) | Formed a non-polar complex to improve encapsulation efficiency in drug delivery systems. | mdpi.com |

| 1,3-Didodecylimidazolium (dDDIM) | dDDIM DOSS | Materials Science | Used in epoxy resin polymerization to modify the properties of the cured resin. | mdpi.com |

These functionalization strategies highlight the chemical versatility of this compound, allowing for its adaptation into a wide range of derivatives with highly specific and enhanced properties.

Iii. Surface and Interfacial Chemistry of Docusate Potassium

Fundamental Principles of Docusate (B154912) Potassium Micellization

The formation of micelles is a spontaneous process that occurs when the concentration of a surfactant in a solution reaches a specific threshold. dataphysics-instruments.com This phenomenon is governed by the hydrophobic effect, where the non-polar tails of the surfactant molecules aggregate to minimize their contact with water, while the hydrophilic heads remain in contact with the aqueous phase. numberanalytics.com

The critical micelle concentration (CMC) is a fundamental property of a surfactant, representing the minimum concentration at which micelle formation begins. dataphysics-instruments.com Below the CMC, surfactant molecules exist predominantly as monomers in the solution. As the concentration increases to the CMC, the interface between the medium and the air becomes saturated with surfactant molecules, and any further addition of surfactant leads to the formation of micelles in the bulk phase. dataphysics-instruments.comnanoscience.com The determination of the CMC is crucial as it dictates the optimal concentration for various applications. numberanalytics.com

Several factors can influence the CMC of docusate potassium in different media:

Temperature: For many nonionic surfactants, an increase in temperature generally leads to a decrease in the CMC. However, for ionic surfactants like this compound, the effect of temperature is often less pronounced. pharmacy180.com

pH: Changes in the pH of the medium can affect the ionization state of the surfactant's headgroup, thereby influencing the CMC. numberanalytics.com

Ionic Strength: The addition of electrolytes, such as salts, to a solution of an ionic surfactant like this compound typically decreases the CMC. This is attributed to the reduction of electrostatic repulsion between the charged headgroups of the surfactant molecules, which promotes micelle formation. pharmacy180.com

Solvent Composition: The nature of the solvent significantly impacts the CMC. For instance, the addition of alcohol to an aqueous solution can increase the CMC by enhancing the solubility of the surfactant monomers. pharmacy180.com

The CMC can be determined experimentally using various techniques, including surface tension measurements, conductivity measurements, and fluorescence spectroscopy. numberanalytics.com A common method involves plotting the surface tension of the solution against the logarithm of the surfactant concentration. A distinct break in the plot indicates the CMC. dataphysics-instruments.com

| Factor | Effect on CMC | Underlying Principle |

|---|---|---|

| Addition of Electrolytes (e.g., salts) | Decrease | Reduces electrostatic repulsion between anionic headgroups, promoting aggregation. pharmacy180.com |

| Addition of Organic Solvents (e.g., alcohol) | Increase | Increases the solubility of surfactant monomers in the bulk solution. pharmacy180.com |

| Temperature | Variable/Slight | Complex effects on hydration and molecular motion; generally less pronounced for ionic surfactants compared to nonionic ones. pharmacy180.com |

| pH | Dependent on specific conditions | Can alter the charge characteristics of the headgroup and interactions within the solution. numberanalytics.com |

In aqueous solutions above the CMC, this compound molecules self-assemble into spherical micelles. In these structures, the hydrophobic tails are sequestered in the core, shielded from the surrounding water, while the hydrophilic sulfonate headgroups form the outer corona, interacting with the aqueous environment.

In non-aqueous, non-polar solvents, this compound can form "reverse micelles" or "inverse micelles". dataphysics-instruments.com In this case, the hydrophilic headgroups aggregate to form a polar core, which can encapsulate water molecules, while the hydrophobic tails extend outwards into the non-polar solvent. preprints.orgmdpi.com This behavior is fundamental to many of its applications. Some ionic liquids containing the docusate anion can dissolve in nonpolar solvents at relatively high concentrations, likely due to the formation of reverse micelle-like aggregates. conicet.gov.ar The ability of docusate salts to form microemulsions without the need for co-surfactants is an unusual and valuable property. wikipedia.org

Critical Micelle Concentration (CMC) Determination in Various Media

Reverse Micelle Formation and Advanced Applications

Reverse micelles formed by docusate salts, most notably docusate sodium (Aerosol OT), serve as versatile platforms in various scientific and technological fields. wikipedia.orgresearchgate.net These nanometer-sized water droplets dispersed in a continuous oil phase create unique microenvironments that can be harnessed for specialized applications. preprints.orgmdpi.com

Reverse micelles can function as nanoreactors, providing a confined environment for chemical reactions. preprints.orgresearchgate.net The aqueous core of the reverse micelle acts as a nanoscale reaction vessel where reactants can be concentrated, leading to enhanced reaction rates and better control over product size and morphology. This is particularly valuable in the synthesis of nanoparticles. preprints.orgresearchgate.net The dynamic nature of reverse micelles, involving collisions and content exchange between micelles, is a key process in nanoparticle synthesis, facilitating nucleation and controlled growth. preprints.orgmdpi.com

The size of the aqueous core, and thus the size of the resulting nanoparticles, can be precisely controlled by adjusting the water-to-surfactant molar ratio (W₀). mdpi.com This tunability allows for the synthesis of nanoparticles with a narrow size distribution. The surfactant layer also serves to stabilize the newly formed nanoparticles, preventing their aggregation. mdpi.com

The polar core of reverse micelles provides an ideal environment for encapsulating hydrophilic molecules, including peptides and other bioactive compounds, within a non-polar medium. nih.gov This encapsulation capability is exploited in various fields. Docusate sodium is a widely used surfactant for encapsulation studies involving reverse micelles. wikipedia.orgaarkamedicare.com

The process of encapsulation into reverse micelles can be influenced by the molecular size of the guest molecule. Studies have shown that the encapsulation of larger polypeptides can be slower and less efficient compared to smaller peptides. nih.gov The dynamics of the surfactant molecules themselves are rapid, with a residence time of a surfactant molecule in a micelle being on the order of 10⁻⁷ seconds. preprints.orgmdpi.com Despite this high mobility, the micellar interface remains well-defined. preprints.orgmdpi.com

| Application Area | Role of Reverse Micelle | Key Controlling Factor | Example Finding |

|---|---|---|---|

| Nanoparticle Synthesis | Functions as a nanoreactor. preprints.orgresearchgate.net | Water-to-surfactant ratio (W₀) to control size. mdpi.com | The size of the reverse micelle, which dictates nanoparticle size, increases with water content. researchgate.net |

| Encapsulation | Provides a hydrophilic core for guest molecules. nih.gov | Molecular size and charge of the guest molecule. nih.gov | Encapsulation of larger polypeptides can be less efficient than for smaller peptides. nih.gov |

| Biomimetic Studies | Mimics confined biological environments. preprints.orgmdpi.com | Water content, which affects the properties of the confined water. mdpi.com | Water within the reverse micelle core exhibits properties distinct from bulk water. mdpi.commdpi.com |

The water confined within the core of a reverse micelle, often referred to as the "water pool," exhibits properties that are significantly different from those of bulk water. mdpi.commdpi.com This is due to the high surface-to-volume ratio and the interactions with the charged surfactant headgroups at the interface. preprints.org

Spectroscopic studies on water in reverse micelles have revealed the existence of distinct water environments:

Core Water: Water molecules at the center of the pool behave similarly to bulk water. nih.gov

Interfacial Water: Water molecules at the interface, strongly interacting with the surfactant headgroups, are more ordered and exhibit much slower dynamics. nih.gov These water molecules are often referred to as "bound" water. mdpi.com

Encapsulation Dynamics within Reverse Micellar Microenvironments

Interfacial Tension and Wetting Phenomena of this compound Solutions

Docusate salts, including this compound, are highly effective at lowering the surface tension of aqueous solutions. msdvetmanual.comdrugs.com This reduction in surface tension is a direct consequence of the adsorption of docusate molecules at the liquid-air or liquid-liquid interface. The hydrophobic tails orient away from the aqueous phase, while the hydrophilic heads remain in the water, disrupting the cohesive energy at the surface. patsnap.com This property is crucial for its function as a wetting agent, allowing aqueous solutions to spread more easily over hydrophobic surfaces. patsnap.comatamanchemicals.com

The wetting ability of docusate solutions has been observed on various surfaces, including highly hydrophobic materials. atamanchemicals.com For instance, studies on related docusate salts have shown a significant reduction in the contact angle of water on paraffin (B1166041) surfaces, indicating improved wetting. researchgate.net This characteristic is vital in applications where intimate contact between a liquid and a solid surface is desired.

Interactive Data Table: Interfacial Tension of Docusate Sodium Solutions against Mineral Oil

While specific data for this compound is limited in the search results, the following table for the closely related docusate sodium provides an illustrative example of the effect of concentration on interfacial tension.

| Concentration (% w/v) | Interfacial Tension (dynes/cm) |

| 0.001 | 3.5 |

| 0.01 | 1.5 |

| 0.1 | 0.5 |

| 1.0 | 0.2 |

This data is for docusate sodium and is intended to be representative of the behavior of docusate salts. phexcom.com

Emulsification and Dispersion Mechanisms in Diverse Systems

The amphiphilic nature of this compound makes it an effective emulsifying and dispersing agent. wikipedia.orgcymitquimica.com Emulsifiers work by stabilizing a mixture of two immiscible liquids, such as oil and water, by forming a protective barrier around the dispersed droplets, preventing them from coalescing. pcm.me this compound achieves this by adsorbing at the oil-water interface, with its hydrophobic tails penetrating the oil droplet and its hydrophilic heads extending into the aqueous phase. patsnap.com This not only creates a physical barrier but also reduces the interfacial tension between the oil and water, facilitating the formation of smaller, more stable droplets. pcm.me

Docusate salts are utilized in the formulation of various emulsions, including creams and gels. syensqo.com They are also employed as dispersing agents to facilitate the even distribution of solid particles within a liquid medium, a process crucial in the manufacturing of suspensions and tablets. wikipedia.orgsyensqo.com In solid dispersions, docusate salts can enhance the dissolution of poorly water-soluble drugs by improving their wettability and preventing particle aggregation. nih.govmdpi.com

The mechanism of dispersion involves the adsorption of docusate molecules onto the surface of the solid particles. This creates a charged layer (as docusate is an anionic surfactant) that results in electrostatic repulsion between the particles, preventing them from clumping together and settling out of the liquid. pcm.me

Interactions of this compound with Solid Surfaces and Particulate Matter

The interaction of this compound with solid surfaces and particulate matter is governed by adsorption processes. As an anionic surfactant, the negatively charged sulfonate head group of this compound plays a significant role in its adsorption behavior, particularly onto surfaces with a positive charge or through hydrophobic interactions.

In pharmaceutical formulations, this interaction is critical. For instance, in tablet manufacturing, docusate salts can act as lubricants by adsorbing onto the surfaces of the granules, reducing friction between particles and with the manufacturing equipment. atamanchemicals.com In the context of drug delivery, docusate can be used to formulate nanoparticles. For example, fibroin-coated poly(ethylenimine)-docusate nanoparticles have been investigated as a drug delivery system. nih.gov The adsorption process in such systems can be physical, driven by weak interactions like van der Waals forces, hydrogen bonding, and electrostatic forces. nih.gov

The adsorption of docusate onto suspended particles can also influence the stability of emulsions. Research on docusate sodium has shown that the adsorption of suspended mineral particles onto the surface of surfactant-dispersed oil droplets can affect the emulsion's phase and sedimentation behavior. sigmaaldrich.com This highlights the complex interplay between the surfactant, the dispersed phase, and any solid particulate matter present in the system.

Studies on other systems, such as the adsorption of potassium onto soils, demonstrate that the concentration of the potassium solution influences the amount adsorbed. mdpi.com While this is a different system, it illustrates the general principle that adsorption is concentration-dependent.

Iv. Advanced Analytical Techniques for Docusate Potassium Characterization

Chromatographic Separation Methodologies

Chromatographic techniques are indispensable for the separation and quantification of docusate (B154912) potassium from complex matrices. The choice of method depends on the specific analytical goal, from routine quality control assays to sensitive trace analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the assay and impurity profiling of docusate salts. latticescipub.com Reversed-phase HPLC (RP-HPLC) is the most common mode employed for the analysis of docusate potassium. Method development often focuses on optimizing the separation of the docusate anion from potential counter-ions, degradation products, and formulation excipients.

A typical RP-HPLC method utilizes a C18 or C8 stationary phase. rjpdft.comgoogle.com Due to the anionic nature of docusate, ion-pairing agents are sometimes incorporated into the mobile phase to improve peak shape and retention. nih.gov However, methods have also been developed that avoid ion-pairing agents, reducing cost and complexity. google.com The mobile phase commonly consists of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. latticescipub.comrjpdft.commtc-usa.com Detection is typically achieved using a UV detector at a low wavelength, often around 210-214 nm, as docusate lacks a strong chromophore. rjpdft.commtc-usa.com

Validation of HPLC methods for docusate analysis is performed according to ICH guidelines, ensuring the method is specific, precise, accurate, linear, and robust. latticescipub.com For instance, a validated RP-HPLC method for the simultaneous estimation of docusate sodium and another active pharmaceutical ingredient demonstrated good linearity and recovery. rjpdft.com

Table 1: Example of HPLC Method Parameters for Docusate Analysis

| Parameter | Condition | Reference |

| Column | Thermoscientificsyncronis C18 (250mm x 4.6mm), 5µm | rjpdft.com |

| Mobile Phase | Acetonitrile: 0.01M Tetrabutylammonium (B224687) dihydrogen phosphate (pH 4.8) (66:34, v/v) | rjpdft.com |

| Flow Rate | 1.0 ml/min | rjpdft.com |

| Detection | UV at 214 nm | rjpdft.com |

| Retention Time | 4.190 min (for Docusate Sodium) | rjpdft.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) offers significantly higher sensitivity and selectivity compared to HPLC with UV detection, making it ideal for trace analysis and the identification of metabolites. researchgate.net The coupling of LC with a mass spectrometer allows for the determination of the mass-to-charge ratio (m/z) of the eluting compounds, providing a high degree of confidence in their identification. tuwien.atnih.gov

For trace analysis, LC-MS/MS (tandem mass spectrometry) is often employed. nih.gov This technique involves the selection of a specific precursor ion (e.g., the molecular ion of docusate), its fragmentation in a collision cell, and the detection of the resulting product ions. This process, known as Multiple Reaction Monitoring (MRM), significantly enhances the signal-to-noise ratio, allowing for the quantification of analytes at very low concentrations. mdpi.com

In metabolite identification studies, LC-MS is used to detect and structurally elucidate biotransformation products of docusate. nih.govlcms.cz Docusate is known to be absorbed into the bloodstream and undergoes extensive metabolism before being excreted. newdrugapprovals.org High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, enabling the determination of the elemental composition of unknown metabolites. tuwien.at

Table 2: Ionization Techniques in LC-MS for Docusate-Related Analysis

| Ionization Technique | Applicability | Reference |

| Electrospray Ionization (ESI) | Well-suited for polar and semi-polar compounds like docusate and its metabolites. | thermofisher.com |

| Atmospheric Pressure Chemical Ionization (APCI) | Effective for less polar or neutral compounds that may be present as related substances. | thermofisher.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. researchgate.net While this compound itself is a non-volatile salt, GC-MS can be employed to analyze related volatile impurities or degradation products. researchgate.net For example, the presence of 2-ethylhexanol, a starting material in the synthesis of docusate, can be monitored using GC-MS. newdrugapprovals.org

The sample preparation for GC-MS analysis of non-volatile analytes may involve a derivatization step to convert them into more volatile forms. nih.gov The combination of the high separation efficiency of capillary GC columns and the definitive identification capabilities of MS makes this technique highly suitable for impurity profiling. researchgate.netmdpi.com The mass spectrometer provides fragmentation patterns for each separated component, which can be compared against spectral libraries for positive identification. rjptonline.org

Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis and Metabolite Identification

Spectroscopic Characterization Techniques

Spectroscopic techniques provide detailed information about the molecular structure and vibrational properties of this compound, complementing the data obtained from chromatographic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous structural elucidation of organic molecules. researchgate.netcore.ac.uk Both ¹H and ¹³C NMR are used to confirm the identity and integrity of the docusate molecule. nih.gov The chemical shifts, coupling constants, and signal integrations in an NMR spectrum provide a detailed map of the molecular structure. mdpi.commdpi.com

¹H NMR spectra can be used to identify the protons in the ethylhexyl groups and the succinate (B1194679) backbone of the docusate anion. researchgate.net ¹³C NMR provides information about the carbon skeleton of the molecule. mdpi.com Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between different atoms within the molecule, confirming its structure without doubt. core.ac.ukmdpi.com

NMR is also a valuable tool for studying the interactions of this compound in solution, such as its self-assembly into micelles or its interaction with other molecules. ncats.io Changes in chemical shifts or relaxation times upon interaction can provide insights into the nature and strength of these molecular associations. researchgate.net

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. americanpharmaceuticalreview.comlibretexts.org Both techniques are based on the principle that molecules absorb radiation at specific frequencies corresponding to their vibrational modes.

The IR spectrum of this compound shows characteristic absorption bands for the carbonyl (C=O) groups of the ester and the sulfonate (S=O) group. nih.gov For instance, the C=O ester stretch is typically observed around 1737 cm⁻¹, and the S=O stretch appears near 1214 cm⁻¹. nih.gov These bands can be used for the identification of the compound and to monitor any chemical changes, such as hydrolysis of the ester linkages. newdrugapprovals.org

Raman spectroscopy, which is based on the inelastic scattering of light, provides complementary information to IR spectroscopy. researchgate.net It is particularly useful for analyzing samples in aqueous solutions. Raman spectra can serve as a unique "chemical fingerprint" for a compound, allowing for its rapid and non-destructive identification. ed.ac.ukspectroscopyonline.com This technique is valuable in quality control for verifying the identity of raw materials and finished products. researchgate.net

Table 3: Key Vibrational Bands for Docusate

| Functional Group | Technique | Wavenumber (cm⁻¹) | Reference |

| C=O (Ester) | FT-IR | ~1737 | nih.gov |

| S=O (Sulfonate) | FT-IR | ~1214 | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative and Qualitative Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is an instrumental technique used for the identification and quantification of a wide array of molecular compounds. iajps.com The method is based on the principle that molecules absorb light at specific wavelengths in the UV and visible regions of the electromagnetic spectrum. iajps.com For docusate salts, UV-Vis spectroscopy serves as a valuable, though sometimes indirect, analytical tool.

Qualitatively, docusate itself exhibits minimal UV absorption in the 240 to 400 nm range. nih.gov This characteristic is significant because it implies that docusate is unlikely to interfere with the UV analysis of other compounds in a formulation that absorb in this region. nih.gov However, changes in the UV absorption spectra of other molecules, such as anthelmintic benzimidazoles, have been observed when they are combined with the docusate anion to form ionic liquids. This shift suggests an interaction between the docusate anion and the other molecule, which alters its electronic transitions. nih.gov

Quantitatively, while docusate has low absorbance, methods have been developed for its estimation. In combination with other substances like Calcium Dobesilate, docusate sodium can be detected at a wavelength of 214 nm. rjpdft.com This allows for the simultaneous estimation of both compounds in a pharmaceutical dosage form. rjpdft.comresearchgate.net Another quantitative application involves measuring the turbidity of a solution to determine the efficacy of docusate as a cerumenolytic (earwax-dissolving) agent. In one study, the effectiveness of docusate sodium was assessed by measuring the light absorbance of a cerumen solution at 350 and 400 nm after incubation. nih.govresearchgate.net

The following table summarizes key parameters and findings from UV-Vis spectroscopic studies involving docusate salts.

| Parameter | Finding/Value | Application Context |

| Wavelength (λmax) | 214 nm | Simultaneous quantitative estimation of Docusate Sodium and Calcium Dobesilate. rjpdft.comresearchgate.net |

| Wavelength Range | 240 - 400 nm | Docusate sodium shows minimal UV absorption in this range. nih.gov |

| Measurement Wavelengths | 350 nm and 400 nm | Assessment of cerumen dissolution (turbidity) by docusate sodium. nih.govresearchgate.net |

| Specification Absorbance | ≤ 0.100 at 260 nm; ≤ 0.050 at 280 nm | Quality control specification for Docusate Sodium Salt. sigmaaldrich.cn |

Other Advanced Analytical Approaches

Beyond standard spectroscopic methods, other advanced techniques offer unique insights into the properties and purity of this compound.

Conductivity measurement, or conductometry, is an analytical method that measures the ability of a solution to conduct electricity. metrohm.com It is a rapid and simple technique that has been proposed as an effective alternative to conventional chromatographic methods for estimating low levels of docusate sodium, particularly for cleaning verification of manufacturing equipment. researchgate.netresearchgate.net The United States Pharmacopeia (USP) includes a general chapter on conductivity measurements, signifying its relevance in pharmaceutical analysis. uspnf.com

A key study investigated the electrical conductivity of a docusate sodium coacervate system, which can serve as a model for biological cytoplasm. nih.gov The study measured the conductivity of various xanthines and sugars within this docusate system. A consistent finding was that the conductivity of the coacervate phase (the phase rich in docusate) was always lower than the surrounding equilibrium phase. nih.gov This research highlights the ability of conductivity measurements to probe the interactions and phase behavior of docusate in complex systems.

| Analytical Goal | Method/System | Key Findings |

| Residue Estimation | Conductivity Measurement | Proposed as a rapid alternative to LC-UV for estimating low levels of docusate sodium on surfaces. researchgate.netresearchgate.net |

| System Characterization | Docusate Sodium Coacervate System | The conductivity of the docusate-rich coacervate phase was consistently lower than the equilibrium phase. nih.gov |

| Comparative Analysis | Docusate Sodium with Xanthines | Caffeine initially showed the highest conductivity, but at higher concentrations, theobromine-containing samples were the most conductive. nih.gov |

X-ray Diffraction (XRD) is a powerful, non-destructive technique for characterizing crystalline materials. wvu.edu It provides detailed information about the atomic and molecular structure, phase, and degree of crystallinity of a solid substance. kfupm.edu.samdpi.com In pharmaceuticals, XRD is crucial for identifying different solid forms (polymorphs) and distinguishing between crystalline and amorphous states. mdpi.com

While this compound is a single compound, docusate salts are often used as excipients or to modify the properties of other active pharmaceutical ingredients (APIs). marshall.edu XRD has been employed to study the effect of sodium docusate on the structure of other materials. For instance, when used to modify nickel ferrite (B1171679) (NiFe₂O₄) nanoparticles or biochar, XRD patterns confirmed that the docusate-modified materials possessed a more amorphous structure compared to the original, unmodified materials. researchgate.net This change from a crystalline to a more amorphous state can significantly impact a material's properties, such as its adsorption capacity. researchgate.net The technique is also used in quality control to identify counterfeit medicines by comparing the XRD pattern of a suspect product to that of the authentic formulation, which may contain docusate as an excipient. marshall.edu

| Material/System | Analytical Goal | XRD Finding |

| Sodium Docusate-Modified Biochar (SDMBC) | Structural Characterization | SDMBC has a more amorphous structure compared to unmodified biochar. researchgate.net |

| Sodium Docusate-Modified NiFe₂O₄ Nanoparticles | Structural Analysis | The XRD pattern of the modified nanoparticles indicates a change in crystallinity. researchgate.net |

| Pharmaceutical Dosage Forms | Counterfeit Identification | XRD can be used to identify the presence or absence of correct APIs and excipients, such as docusate sodium, in a formulation. marshall.edu |

V. Theoretical and Computational Chemistry of Docusate Potassium Systems

Molecular Dynamics Simulations of Docusate (B154912) Aggregates and Interfaces

Molecular dynamics (MD) simulations serve as a computational microscope, revealing the time-resolved behavior of docusate molecules as they form complex structures in various environments. These simulations are crucial for understanding how and why docusate acts as a potent surfactant.

Atomistic MD simulations have been successfully used to study the self-assembly of docusate anions in aqueous solutions. nih.gov These simulations show that aggregation proceeds through the stepwise association of individual docusate molecules and the fusion of smaller clusters. nih.gov The resulting structures are highly dependent on concentration. At low concentrations (e.g., 1 wt%), docusate tends to form spherical micelles, while at higher concentrations (e.g., 20 wt%), it assembles into bilayers. nih.gov Intermediate concentrations can lead to more complex, biphasic systems with structures like rod-like and prolate spheroidal micelles. nih.gov

MD simulations also provide detailed structural metrics of these aggregates. Parameters such as the radius of gyration, shape, and size can be calculated to quantitatively describe how these aggregates change with concentration and temperature. nih.gov For instance, increasing the temperature from 293 K to 353 K at a 7.2 wt% concentration was shown to favor the formation of prolate micelles over rod-like structures. nih.gov

Beyond normal micelles in water, MD simulations are extensively applied to study the formation of reverse micelles in non-polar solvents, a hallmark of docusate surfactants. rsc.orgrsc.org These simulations, often validated with experimental data from techniques like small-angle neutron scattering (SANS), can accurately predict the dimensions of reverse micelles. rsc.orgrsc.org They reveal the internal structure, including the arrangement of the docusate headgroups and counterions forming a polar core that can sequester water, while the hydrophobic tails extend into the non-polar solvent. rsc.orgnih.gov Coarse-grained MD approaches have also been employed to study these systems, successfully predicting the formation of small reverse micelles in hydrophobic solvents and lamellar (bilayer) structures in water, which aligns with experimental findings. researchgate.netrsc.org

Table 1: Simulated Aggregate Structures of Docusate in Aqueous Solution at 293 K This table summarizes findings from atomistic molecular dynamics simulations on the self-assembly of docusate (as sodium docusate) at different concentrations.

| Concentration (wt %) | Predominant Aggregate Structure(s) | Key Observation |

| 1% | Spherical Micelles | Formation of simple, rounded aggregates. nih.gov |

| 7.2% | Rod-like and Prolate Spheroidal Micelles | A biphasic system indicating a transition to more complex shapes. nih.gov |

| 20% | Bilayers | Formation of lamellar structures, characteristic of high surfactant concentration. nih.gov |

Quantum Chemical Calculations of Docusate Anion Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a fundamental understanding of the docusate anion's electronic properties, which are the origin of its chemical reactivity and interaction capabilities. tandfonline.comsemanticscholar.org

These calculations can optimize the molecule's geometry and map its electron distribution. A key output is the molecular electrostatic potential (MEP) map, which for the docusate anion shows a high concentration of negative charge localized around the sulfonate head group. This electron-rich region is the primary site for interaction with cations like potassium and for forming hydrogen bonds with polar molecules. tandfonline.comsemanticscholar.org

The reactivity of the docusate anion can be further understood by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is an indicator of chemical reactivity and stability. nih.govacs.org A smaller gap generally implies higher reactivity. nih.gov DFT calculations can be used to determine these energy levels, offering a theoretical basis for the anion's role in chemical reactions. nih.govresearchgate.net For instance, the docusate anion's amphiphilic nature, combining a polar head with nonpolar tails, is expected to result in a HOMO that is largely localized on the electron-rich sulfonate group.

Table 2: Key Electronic Properties of the Docusate Anion from Quantum Chemical Calculations This table outlines the typical insights gained from methods like Density Functional Theory (DFT) for the docusate anion.

| Property | Description | Significance |

| Optimized Geometry | The lowest-energy three-dimensional arrangement of atoms. | Provides precise bond lengths and angles for the molecule. tandfonline.com |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the molecule's surface. | Highlights electron-rich (negative) and electron-poor (positive) regions, identifying sites for interaction. semanticscholar.org |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the propensity of the anion to act as an electron donor. nih.gov |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the propensity of the anion to act as an electron acceptor. nih.gov |

| HOMO-LUMO Gap | The energy difference between the LUMO and HOMO. | A measure of chemical reactivity and stability; a smaller gap suggests higher reactivity. acs.org |

Vi. Non Pharmaceutical Applications and Industrial Research of Docusate Potassium

Role in Food Science and Technology

In the food industry, docusate (B154912) salts, including docusate potassium, are recognized for their versatility as food additives. newdrugapprovals.orgatamanchemicals.comwikipedia.org They are utilized as emulsifiers, stabilizers, wetting agents, and dispersants, contributing to the desired texture, consistency, and quality of various food products. newdrugapprovals.orgwikipedia.org The U.S. Food and Drug Administration (FDA) has approved the use of dioctyl sodium sulfosuccinate (B1259242), a closely related salt, as a "generally recognized as safe" (GRAS) additive, highlighting the acceptance of this class of surfactants in food applications. newdrugapprovals.orgwikipedia.org

This compound's amphiphilic nature makes it an effective emulsifier, facilitating the formation of stable mixtures of immiscible liquids like oil and water. atamanchemicals.comlerochem.eu This is crucial in a variety of food products to prevent phase separation and maintain a uniform consistency. For instance, docusate salts are used in pasteurized cheese spreads and salad dressings to ensure a homogenous texture. newdrugapprovals.orgwikipedia.org The highest concentration of docusate salts found in such food products is typically around 0.5% by weight. newdrugapprovals.orgwikipedia.org

As a stabilizer, this compound helps to maintain the physical and chemical properties of food products over time. It can be used in gums at a concentration of not more than 0.5% by weight to act as a stabilizing agent. d-nb.info Furthermore, in canned milk, it serves as a flavor potentiator, improving and preserving the flavor of sterilized milk during storage. atamanchemicals.comd-nb.info

| Food Application | Function of Docusate Salt | Typical Concentration |

| Pasteurized Cheese Spreads | Emulsifier, Stabilizer | Up to 0.5% by weight newdrugapprovals.orgwikipedia.org |

| Salad Dressings | Emulsifier, Stabilizer | Up to 0.5% by weight newdrugapprovals.orgwikipedia.org |

| Gums | Stabilizing Agent | Not more than 0.5% by weight d-nb.info |

| Canned Milk | Flavor Potentiator | - |

| Carbonated & Non-carbonated Drinks | Wetting Agent, Solubilizer for Flavoring Agents | Up to 10 parts per million newdrugapprovals.orgwikipedia.org |

The ability of this compound to lower the surface tension of liquids allows it to function as a potent wetting agent. This property is particularly useful in powdered products, where it aids in their dissolution in water. d-nb.info For example, docusate sodium is used as a wetting agent in powdered fruit drinks containing fumaric acid to facilitate the acid's dissolution. d-nb.info

This compound as an Emulsifier and Stabilizer in Food Systems

Industrial Surfactant Applications Beyond Food

The robust surfactant properties of docusate salts make them valuable in a multitude of industrial applications, where they are often referred to by the trade name Aerosol OT. atamanchemicals.comwikipedia.org Their utility spans from enhancing oil recovery to acting as processing aids and key components in cleaning formulations.

In the oil and gas industry, chemical enhanced oil recovery (EOR) techniques are employed to increase the amount of crude oil that can be extracted from a reservoir. mdpi.com Anionic surfactants are crucial in this process as they can lower the interfacial tension (IFT) between oil and water, helping to mobilize trapped oil. tga.gov.au While research has highlighted the potential of anionic surfactants and the specific role of certain ions in EOR, direct studies focusing on this compound are not widely available. However, a study on a eutectic mixture of sodium docusate (AOT) and polyethylene (B3416737) glycol (PEG) for EOR showed a significant reduction in IFT and an additional oil recovery of 34% in sandstone core-holder experiments. tga.gov.au This suggests that docusate salts, in general, have potential in this field. The mechanism involves reducing the capillary forces that trap oil droplets, allowing them to be displaced and recovered. mdpi.com

Docusate salts serve as effective processing aids in a range of industrial manufacturing processes. atamanchemicals.com Their ability to act as a wetting agent, dispersant, and emulsifier makes them valuable in the production of textiles, paints, coatings, and polymers. atamanchemicals.compatsnap.com In textile manufacturing, for instance, they can help in the even distribution of dyes and finishes. pharmaceutical-business-review.com In the production of paints and inks, they enhance pigment dispersion and surface wetting, leading to improved application and quality. patsnap.com Docusate salts are also used as lubricants in the manufacturing of tablets in the pharmaceutical industry. wikipedia.org

| Industrial Sector | Application of Docusate Salt | Function |

| Oil & Gas | Enhanced Oil Recovery (EOR) | Interfacial Tension Reduction tga.gov.au |

| Textiles | Dyeing and Finishing | Wetting Agent, Dispersant pharmaceutical-business-review.com |

| Paints & Coatings | Pigment Dispersion | Wetting Agent, Dispersant patsnap.com |

| Adhesives & Inks | Formulation Component | Wetting Agent, Emulsifier patsnap.com |

| Pharmaceuticals | Tablet Manufacturing | Lubricant, Dispersing Agent wikipedia.org |

| Plastics/Polymers | Manufacturing Process | Processing Aid atamanchemicals.com |

The surfactant properties of docusate salts are fundamental to their use in cleaning products and detergents. pharmaceutical-business-review.com By reducing the surface tension of water, they allow cleaning solutions to better penetrate and lift away dirt, grease, and grime from surfaces. pharmaceutical-business-review.com Docusate sodium is a known component in various washing and cleaning products. atamanchemicals.com Its effectiveness in breaking down oils and contaminants also leads to its inclusion in industrial and institutional cleaning solutions and metalworking fluids. patsnap.com While specific formulations often list docusate sodium, the similar properties of this compound suggest its applicability in this sector as well.

Utilization as a Processing Aid in Various Industries

Advanced Materials Science and Nanotechnology

The unique surfactant properties of the docusate anion have prompted research into its application in the synthesis and modification of advanced materials, including nanomaterials and polymer composites.

The docusate anion, often in the form of its sodium salt (docusate sodium or AOT), plays a significant role as a surfactant and dopant in the synthesis of nanomaterials. Its function in these processes is primarily to create nanostructured environments, such as micelles or reverse micelles, which act as templates for the formation of nanoparticles with controlled size and morphology.

In the realm of conductive polymers , the docusate anion is instrumental in the synthesis of materials like polyaniline (PANI) and polypyrrole (PPy). nih.govesteem-india.complos.org During the oxidative polymerization of aniline (B41778) or pyrrole, the docusate anion can act as a "doping" agent. nih.govesteem-india.com This process involves the incorporation of the anion into the polymer structure, which helps to stabilize the positive charges that develop along the polymer backbone, thereby enhancing its electrical conductivity. nih.govplos.org Research has shown that the use of docusate sodium as a dopant in polyaniline improves the polymer's metallic-type conductivity and thermal stability. nih.gov Furthermore, docusate anions can serve as templates, leading to the formation of water-dispersible conductive polymer nanofibers, which are advantageous for creating uniform films for various applications. plos.orgkaust.edu.sa

While direct research on this compound in the synthesis of mesoporous silica (B1680970) is not extensively documented, the principles of surfactant-templated synthesis suggest a potential role. The synthesis of mesoporous silica, such as MCM-41, typically relies on surfactants to form micelles that serve as templates around which silica precursors hydrolyze and condense. mdpi.comdiva-portal.org Anionic surfactants, like docusate salts, can be used in these syntheses. diva-portal.orgucc.ie The process involves the interaction between the charged surfactant headgroups and the inorganic silica species. diva-portal.org Although cationic surfactants like cetyltrimethylammonium bromide (CTAB) are more commonly used, the use of anionic surfactants is also established. diva-portal.orgresearchgate.net It is plausible that this compound could function as a structure-directing agent in a similar manner to its sodium counterpart, influencing the pore size and structure of the resulting mesoporous silica. ucc.iersc.org

Table 1: Role of the Docusate Anion in Conductive Polymer Synthesis

| Polymer | Role of Docusate Anion | Resulting Properties | Reference |

|---|---|---|---|

| Polyaniline (PANI) | Dopant, Surfactant Template | Improved metallic-type conductivity, Enhanced thermal stability, Formation of water-dispersible nanofibers | nih.govplos.orgkaust.edu.sa |

| Polypyrrole (PPy) | Dopant, Hydrophobizing Agent | Enhanced electrical conductivity, Formation of light-responsive liquid marbles | nih.govatamanchemicals.com |

Integration into Polymer and Composite Materials

This compound and its related salts are integrated into polymer and composite materials to modify their physical and chemical properties. A significant area of research is the use of docusate-based ionic liquids (ILs) as additives in polymer resins. acs.orgmdpi.com

Ionic liquids are salts with low melting points, and those incorporating the docusate anion have been shown to be effective in modifying epoxy resins. acs.orgmdpi.com In one study, an imidazolium-based IL with a docusate anion was synthesized and incorporated into an epoxy resin system. acs.orgmdpi.com The docusate anion enhances the surface-active properties of the IL and can influence the viscosity and ionic conductivity of the resulting mixture. acs.orgmdpi.com The large, flexible structure of the docusate anion also contributes to the formation of ILs with lower melting points. acs.orgmdpi.com Research has demonstrated that these docusate-based ILs can act as curing agents and modify the thermal and mechanical properties of the cured epoxy resin. acs.orgmdpi.com For instance, the integration of these ILs can adjust the hardness of the cured material, making it suitable for applications ranging from durable surface coatings to materials requiring a balance of rigidity and flexibility. acs.orgmdpi.com

Furthermore, docusate salts have been used in the synthesis of polymer nanocomposites. For example, docusate sodium has been employed as a surfactant in the emulsion polymerization of poly(vinyl acetate) (PVAc) to create nanocomposites with cellulose (B213188) nanocrystals (CNCs). rsc.org The presence of the docusate salt aids in the dispersion of the CNCs within the hydrophobic polymer matrix, leading to enhanced mechanical properties such as increased strength and elastic modulus. rsc.org The principles of this application would similarly apply to this compound, leveraging its surfactant properties to improve the compatibility and dispersion of fillers within a polymer matrix.

Table 2: Effects of Docusate-Based Ionic Liquids on Epoxy Resin Properties

| Property | Observation | Potential Application | Reference |

|---|---|---|---|

| Curing Process | Acts as a curing agent, influences polymerization temperature and enthalpy. | Tailoring curing profiles for specific manufacturing processes. | acs.orgmdpi.com |

| Mechanical Hardness | Can be adjusted by altering the IL composition and curing temperature. | Development of materials with customized hardness for durable surfaces or flexible components. | acs.orgmdpi.com |

| Antimicrobial Activity | The docusate anion can impart antimicrobial properties to the composite material. | Creation of functional materials with inherent resistance to microbial growth. | acs.orgmdpi.comresearchgate.net |

Agrochemical and Pesticide Formulations

In the agrochemical industry, docusate salts function as adjuvants in pesticide formulations. researchgate.netatamankimya.comatamanchemicals.com Adjuvants are substances added to a pesticide to enhance its effectiveness. The surfactant properties of this compound are particularly valuable in this context.

Docusate salts act as wetting agents, reducing the surface tension of spray droplets and allowing for better spreading and coverage on the waxy surfaces of plant leaves. researchgate.net This improved contact between the pesticide and the target surface can lead to increased absorption of the active ingredient and, consequently, higher efficacy. researchgate.net They are also used as emulsifiers and dispersants in formulations, ensuring that the active ingredients remain stable and evenly distributed in the spray solution. atamankimya.com

Table 3: Functions of this compound in Agrochemicals

| Function | Mechanism of Action | Benefit | Reference |

|---|---|---|---|

| Wetting Agent | Reduces the surface tension of spray droplets. | Improved spreading and coverage on plant surfaces. | researchgate.netatamankimya.com |

| Emulsifier/Dispersant | Stabilizes the mixture of active ingredients in the spray solution. | Ensures uniform application of the pesticide. | atamankimya.com |

| Adjuvant | Enhances the overall effectiveness of the pesticide. | Increased efficacy of the active ingredient. | researchgate.netresearchgate.net |

Applications in Cosmetics and Personal Care Products

This compound and its sodium and calcium salts are utilized in the formulation of cosmetics and personal care products due to their surfactant properties. globalgrowthinsights.comcosmeticsinfo.org They function primarily as emulsifiers, cleansing agents, and hydrotropes, which are substances that enhance the water solubility of other ingredients. cosmeticsinfo.org

In these products, docusate salts help to form stable emulsions by reducing the surface tension between oil and water-based components. cosmeticsinfo.org This is essential for the formulation of a wide variety of products, including lotions, creams, foundations, and bath products. cosmeticsinfo.org As cleansing agents, they help to remove dirt and oils from the skin and hair.

The use of docusate sodium in cosmetics has been reviewed by the Cosmetic Ingredient Review (CIR) Expert Panel, which concluded that it is safe as used in topical formulations at concentrations up to 5%. cosmeticsinfo.org While specific data for this compound is less prevalent in public literature, its similar chemical nature to docusate sodium suggests it would perform comparable functions. Market analysis indicates a significant and growing use of docusate sodium in the personal care sector, particularly in skincare and haircare products, where its emulsifying properties improve product texture and consistency. globalgrowthinsights.com

Table 4: Use of Docusate Salts in Cosmetic and Personal Care Products

| Product Category | Function of Docusate Salt | Example Products | Reference |

|---|---|---|---|

| Skincare | Emulsifier, Cleansing Agent | Lotions, Creams, Moisturizers | globalgrowthinsights.comcosmeticsinfo.org |

| Haircare | Surfactant, Emulsifier | Shampoos, Conditioners | globalgrowthinsights.com |

| Makeup | Emulsifier | Foundations, Blushers | cosmeticsinfo.org |

| Bath Products | Surfactant, Emulsifier | Bath oils, Shaving creams | cosmeticsinfo.org |

Vii. Environmental Fate and Impact of Docusate Potassium

Environmental Release Pathways from Industrial and Commercial Uses

The release of docusate (B154912) potassium into the environment is predominantly linked to its manufacture and extensive use in a variety of industrial, commercial, and consumer products. regulations.gov As an all-purpose surfactant, wetting agent, and solubilizer, its applications are diverse, leading to several potential release pathways. nih.gov

Consumer Product Use: The most significant and diffuse source of environmental release is through the disposal of consumer products down the drain. This includes its use in pharmaceuticals as a laxative, in personal care products like shampoos, and as a food additive. regulations.govtaylorandfrancis.com Following use, these products enter municipal wastewater systems, where they are subjected to treatment at sewage treatment plants before potential discharge into aquatic environments. thermofisher.com

Industrial Manufacturing: Manufacturing facilities that produce docusate potassium or formulate it into end-products are point sources for environmental release. nih.gov Effluents from these plants may contain the compound. However, industrial environmental management practices can mitigate this release. For example, some manufacturing sites are designed to operate under a Zero Liquid Discharge (ZLD) scheme, where trade effluents are treated through methods like anaerobic treatment and reverse osmosis, with the treated water being reused internally. nih.gov Other facilities utilize dedicated Effluent Treatment Plants (ETPs) to treat wastewater before it is discharged or used for applications like green belt development.

Agricultural and Other Uses: Docusate salts are also used in pesticide formulations and as industrial cleaning agents. researchgate.net Runoff from agricultural applications and disposal of industrial cleaners can contribute to the environmental load of the compound, primarily into water and soil systems.

Precautionary guidance on safety data sheets often includes the directive to "Avoid release to the environment" and "Do not let product enter drains," underscoring wastewater as the primary pathway of concern. thermofisher.com

| Source Category | Specific Use | Primary Release Pathway | Mitigation Measures |

|---|---|---|---|

| Consumer Products | Pharmaceuticals (laxatives), Cosmetics (shampoos), Food Additives | Discharge to municipal wastewater systems | Wastewater Treatment Plant (WWTP) processing |

| Industrial & Manufacturing | Chemical synthesis and product formulation | Industrial wastewater effluent | Effluent Treatment Plants (ETP), Zero Liquid Discharge (ZLD) systems |

| Agricultural & Commercial | Pesticide formulations, Industrial cleaners | Agricultural runoff, direct discharge to drains | Best management practices for chemical use and disposal |

Research on Biodegradation and Biotransformation of this compound

The environmental persistence of docusate is largely determined by its susceptibility to microbial degradation. Research indicates that the docusate anion is biodegradable under various environmental conditions.

Multiple safety data sheets for docusate sodium, which shares the same active anion, classify the substance as "readily biodegradable". thermofisher.comfeynlab.com One study, following OECD Test Guideline 310, reported a 91.2% degradation over a 28-day period, confirming its ready biodegradability. Another study using the OECD 301D guideline found that the test chemical achieved 61.02% biodegradation after 14 days, which meets the criteria to be considered readily biodegradable. europa.eu The pass level for ready biodegradability in these tests is typically 60% of theoretical maximum degradation within a 10-day window inside the 28-day test period. oecd.org

Studies on the biotransformation in specific environments provide further detail. In cold seawater (5°C), dioctyl sodium sulfosuccinate (B1259242) (DOSS) showed rapid biotransformation, although it was preceded by a lag period of 16 days. researchgate.netnih.gov The degradation rate was found to be highly dependent on concentration; the degradation half-life of DOSS increased significantly from 4.1 days at a concentration of 1 mg/L to over 500 days at 50 mg/L. nih.gov This suggests that at environmentally relevant concentrations, biodegradation is an effective removal pathway, but at higher concentrations typical of a direct spill, its persistence could be much greater. nih.gov The expected hydrolysis product, α/β-ethylhexylsulfosuccinate (EHSS), showed limited degradation in the same study. nih.gov

Environmental Mobility and Distribution in Various Compartments

The movement and distribution of this compound in the environment are governed by its physical and chemical properties, particularly its water solubility and its tendency to adsorb to soil and sediment.

The mobility of an organic chemical in soil is often predicted using the soil organic carbon-water (B12546825) partition coefficient (Koc). A higher Koc value indicates a greater tendency to adsorb to soil and organic matter, resulting in lower mobility. thegoodscentscompany.com For dioctyl sodium sulfosuccinate, the estimated logarithm of the Koc (log Koc) is consistently reported in the range of 2.88 to 2.98. feynlab.comthegoodscentscompany.comchemos.de A substance with a log Koc value between 2.5 and 3.5 is generally considered to have moderate mobility in soil. This suggests that docusate has a low to moderate potential for adsorption in soil and may be mobile, though not to the extent of highly soluble, non-adsorbing compounds. feynlab.com Due to its solubility in water, it is likely to be mobile in the environment if released directly to water systems. thermofisher.com

The potential for a chemical to accumulate in living organisms is indicated by its bioconcentration factor (BCF). For docusate, the BCF has been reported to be low. One safety data sheet cites a BCF of 3.78, indicating that bioaccumulation is unlikely. thermofisher.com

| Parameter | Value | Implication | Source |

|---|---|---|---|

| Log Koc (Soil Adsorption Coefficient) | 2.88 - 2.98 | Moderate mobility in soil; low to moderate adsorption potential. | feynlab.comthegoodscentscompany.comchemos.de |

| BCF (Bioconcentration Factor) | 3.78 | Low potential for bioaccumulation in aquatic organisms. | |

| Biodegradability | Readily Biodegradable | Not expected to persist in most aerobic environments. | thermofisher.comfeynlab.com |

Studies on the Ecotoxicological Implications of this compound (focused on chemical pathways, not direct biological effects)

While docusate itself exhibits toxicity to aquatic organisms, a key aspect of its ecotoxicological impact lies in its chemical function as a surfactant and how this influences the toxicity of other pollutants present in the environment.

The primary chemical pathway of concern is the synergistic enhancement of toxicity when docusate is mixed with other chemicals. As a surface-active agent, docusate can alter the permeability of biological membranes. service.gov.ukdrugs.com This action can increase the rate of absorption and bioavailability of other concurrently administered or co-existing substances, potentially increasing their toxicity. service.gov.ukdrugs.com

Several studies have demonstrated this synergistic effect:

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying impurities in Docusate Potassium formulations, and how are they validated?

- Methodological Answer : The USP 28 monograph outlines a high-performance liquid chromatography (HPLC) method to quantify bis(2-ethylhexyl)maleate, a common impurity. The procedure involves dissolving this compound in ethanol, chromatographic separation using a Zorbax XDB-C18 column, and peak response comparison against a reference standard . Validation requires assessing linearity, precision, and detection limits, with results cross-checked against polarographic methods (now deprecated due to mercury handling concerns) .

Q. How should researchers design a literature review strategy to investigate this compound’s pharmacological mechanisms?

- Methodological Answer : Use a structured approach:

Define keywords (e.g., "this compound AND surfactant mechanism," "colonic absorption AND in vitro models").

Use databases like PubMed and Scopus, applying Boolean operators.

Screen abstracts for relevance to molecular pathways (e.g., stool softener efficacy, electrolyte transport).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.